4-amino-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile
Overview
Description
4-Amino-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile: is a complex organic compound with a molecular formula of C15H12N4O2 [_{{{CITATION{{{1{4-Amino-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane ...](https://www.chemspider.com/Chemical-Structure.2599697.html). This compound features a spirocyclic structure, which means it has two rings that share one common atom[{{{CITATION{{{_1{4-Amino-6-phenylspiro3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane .... The presence of amino, phenyl, and cyano groups in its structure makes it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile typically involves multiple steps, starting with the construction of the spirocyclic core[_{{{CITATION{{{1{4-Amino-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane ...](https://www.chemspider.com/Chemical-Structure.2599697.html). One common approach is to start with a suitable precursor such as a phenyl-substituted azabicyclo compound and then introduce the necessary functional groups through a series of reactions[{{{CITATION{{{_1{4-Amino-6-phenylspiro3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step[_{{{CITATION{{{_1{4-Amino-6-phenylspiro3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane .... This might include the use of catalysts, controlled temperatures, and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group.
Reduction: : Reducing cyano groups to amines.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug design and development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-amino-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its spirocyclic structure and the presence of multiple functional groups. Similar compounds might include other spirocyclic molecules or compounds with similar functional groups, such as:
Spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile: (without the phenyl group)
4-amino-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile: (with different substituents on the phenyl ring)
These compounds may have similar reactivity but differ in their biological activity and applications.
Properties
IUPAC Name |
2'-amino-6'-phenylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-8-13-11(10-4-2-1-3-5-10)14(13,9-17)15(19-12(13)18)20-6-7-21-15/h1-5,11H,6-7H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFODPSQQBVISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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